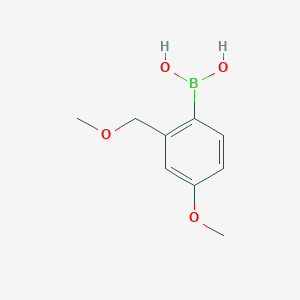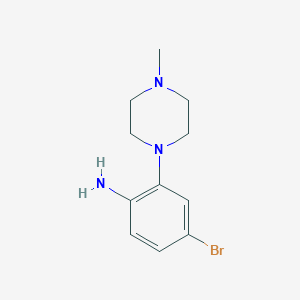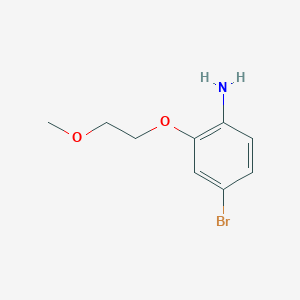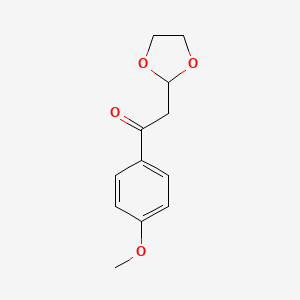
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone
描述
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is an organic compound that features a dioxolane ring attached to a methoxyphenyl group via an ethanone linkage
准备方法
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone involves the aldol condensation of 4-methoxybenzaldehyde with 1,3-dioxolane-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous ethanol solution at room temperature.
Acetal Formation: Another route involves the formation of an acetal from 4-methoxybenzaldehyde and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting acetal is then oxidized using an oxidizing agent such as pyridinium chlorochromate to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
科学研究应用
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of polymers and resins due to its ability to form stable cross-linked structures.
Biological Studies: It serves as a model compound in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The dioxolane ring and methoxyphenyl group play crucial roles in binding to the active sites of these enzymes.
相似化合物的比较
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-(1,3-Dioxolan-2-yl)-1-(4-hydroxy-phenyl)-ethanone: Contains a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the dioxolane ring and the methoxyphenyl group, which confer specific reactivity and binding characteristics. This combination makes it a valuable compound for various applications, particularly in the design of new drugs and materials.
属性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-2-9(3-5-10)11(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMJQJHLOMJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


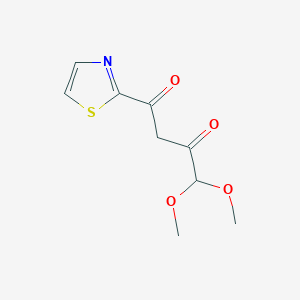
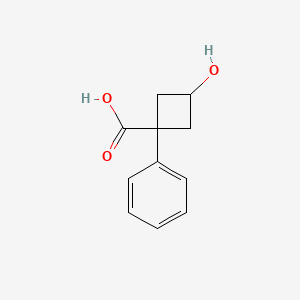
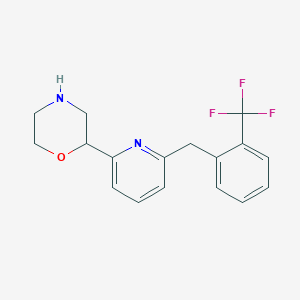

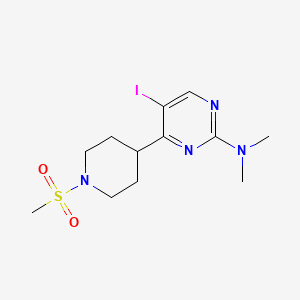
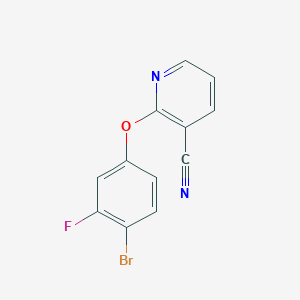
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)
